2-(3-Fluoropyridin-2-yl)-2-methylpropanal
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Overview
Description
2-(3-Fluoropyridin-2-yl)-2-methylpropanal is an organic compound that belongs to the class of fluoropyridines. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound has a molecular formula of C9H10FNO and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF). This reaction produces substituted 2-fluoropyridines in good to high yields . Another method includes the use of the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted into 2-fluoro-3-methylpyridine, followed by oxidation to form the desired compound .
Chemical Reactions Analysis
2-(3-Fluoropyridin-2-yl)-2-methylpropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium fluoride (KF) for substitution reactions and permanganate for oxidation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)-2-methylpropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in radiotherapy of cancer due to its fluorine content.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropanal involves its interaction with molecular targets and pathways influenced by the electron-withdrawing fluorine atom. This interaction can affect the compound’s reactivity and binding affinity to biological targets, making it useful in various applications such as imaging agents for biological studies .
Comparison with Similar Compounds
2-(3-Fluoropyridin-2-yl)-2-methylpropanal can be compared with other fluoropyridines such as:
2-Fluoro-3-methylpyridine: Similar in structure but lacks the aldehyde group.
2-Fluoro-5-fluoroalkoxypyridines: Contains additional fluorine atoms, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-(3-fluoropyridin-2-yl)-2-methylpropanal |
InChI |
InChI=1S/C9H10FNO/c1-9(2,6-12)8-7(10)4-3-5-11-8/h3-6H,1-2H3 |
InChI Key |
NLOCUKLGTFHOOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=C(C=CC=N1)F |
Origin of Product |
United States |
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